

Spectroscopic Profile of Diphenyltin Oxide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diphenyltin oxide	
Cat. No.:	B1583341	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **diphenyltin oxide**, a compound of significant interest in organotin chemistry. Due to the limited availability of complete, publicly accessible raw spectroscopic data for **diphenyltin oxide** at the time of this report, this guide presents a detailed analysis of available information and supplements it with a complete spectroscopic dataset for the closely related compound, diphenyltin dichloride, for illustrative purposes. The methodologies and interpretation principles discussed are broadly applicable to the spectroscopic analysis of **diphenyltin oxide** and related organotin compounds.

Spectroscopic Data Summary

While direct quantitative spectral data for **diphenyltin oxide** is not readily available in public databases, its spectroscopic characterization is a standard procedure in organometallic chemistry. The following sections detail the expected spectroscopic behavior based on its structure and provides a complete dataset for diphenyltin dichloride as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. Key nuclei for analysis include ¹H, ¹³C, and ¹¹⁹Sn.

Diphenyltin Dichloride (CAS: 1135-99-5) - Illustrative Data



¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.8 - 7.9	Multiplet	4H	ortho-Protons of phenyl groups
7.4 - 7.6	Multiplet	6H	meta- and para- Protons of phenyl groups

¹³C NMR Data

Chemical Shift (ppm)	Assignment
135.5	ipso-Carbon
131.0	ortho-Carbon
130.5	para-Carbon
129.0	meta-Carbon

¹¹⁹Sn NMR Data

The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For four-coordinate organotin compounds, the chemical shifts typically appear in a characteristic range. The specific chemical shift for **diphenyltin oxide** would provide valuable information about its solution-state structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. For **diphenyltin oxide**, key vibrational modes include those associated with the Sn-O-Sn linkage and the phenyl groups.

Diphenyltin Dichloride (CAS: 1135-99-5) - Illustrative Data



Wavenumber (cm⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretching (aromatic)
~1480, 1430	Strong	C=C stretching (aromatic ring)
~730, 690	Strong	C-H out-of-plane bending (aromatic)
~350	Strong	Sn-Cl stretching
~250	Medium	Sn-Phenyl stretching

For **diphenyltin oxide**, a strong absorption band corresponding to the asymmetric Sn-O-Sn stretching vibration would be expected, typically in the range of 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For organotin compounds, the isotopic distribution of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) results in characteristic isotopic clusters for tin-containing fragments.

Diphenyltin Dichloride (CAS: 1135-99-5) - Illustrative Fragmentation

m/z	Relative Abundance	Assignment
344	Moderate	[Ph ₂ SnCl ₂]+ (Molecular Ion)
309	High	[Ph ₂ SnCl]+
273	Moderate	[PhSnCl ₂]+
233	High	[PhSnCl]+
197	High	[PhSn]+
154	Moderate	[Ph ₂] ⁺
120	Moderate	[Sn]+
77	High	[Ph]+
	<u> </u>	



Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organotin compounds like **diphenyltin oxide**.

NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ¹¹⁹Sn NMR, an external standard such as tetramethyltin (SnMe₄) can be used.
- Data Acquisition:
 - ¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - ¹³C NMR: Proton-decoupled spectra are typically acquired. A wider spectral width (e.g., 200 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required.
 - ¹¹⁹Sn NMR: A multinuclear probe is tuned to the ¹¹⁹Sn frequency. A wide spectral width is necessary due to the large chemical shift range of tin. A sufficient relaxation delay is crucial for quantitative measurements.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For solid samples like diphenyltin oxide, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.



• Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

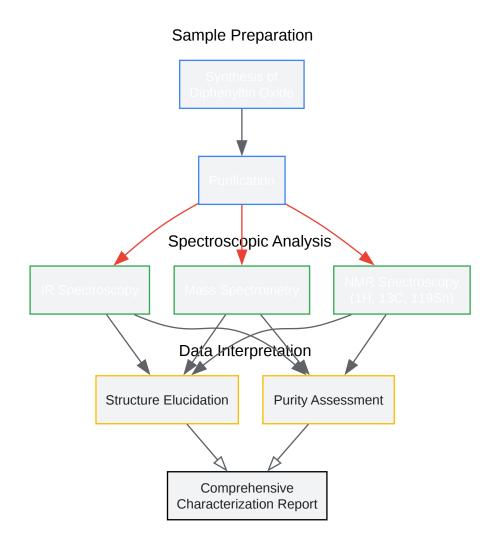
Mass Spectrometry

- Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas
 Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a
 common ionization method for volatile and thermally stable compounds. Electrospray
 Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for less
 volatile or thermally sensitive compounds.
- Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase. For direct infusion analysis, a dilute solution of the sample is prepared.
- Data Acquisition: The mass-to-charge ratio (m/z) of the ions is scanned over a relevant range. The resulting mass spectrum shows the relative abundance of different fragments.
 High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like **diphenyltin oxide**.





Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of **diphenyltin oxide**.

 To cite this document: BenchChem. [Spectroscopic Profile of Diphenyltin Oxide: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583341#spectroscopic-data-of-diphenyltin-oxide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com